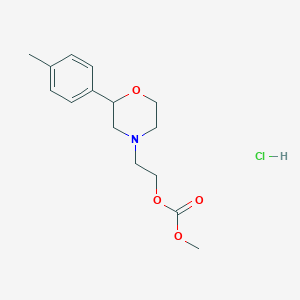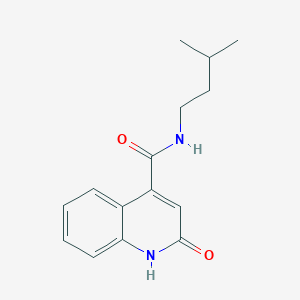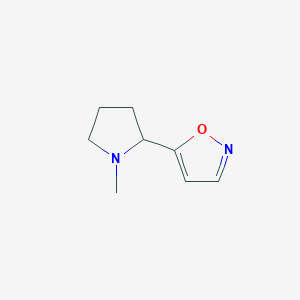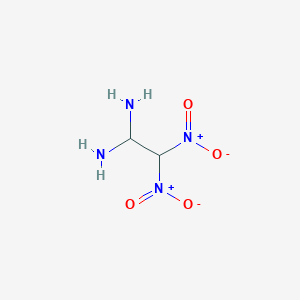
ethyl 5-methoxy-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ethyl 5-methoxy-1H-pyrazole-3-carboxylate and its derivatives involves cyclocondensation reactions, which are highly regioselective under ultrasound irradiation, yielding high product yields within significantly reduced reaction times (Machado et al., 2011). Moreover, these compounds can be synthesized via Claisen condensation and Knorr cyclization, highlighting versatile pathways for generating a variety of pyrazole derivatives with broad application potential (Huang Jie-han, 2008).
Molecular Structure Analysis
The molecular structure of ethyl 5-methoxy-1H-pyrazole-3-carboxylate derivatives exhibits planarity in the pyrazole ring, which is crucial for the compound's reactivity. Intramolecular hydrogen bonding and dimers linked by hydrogen bonds in the crystal structure suggest a propensity for forming stable conformations, which could influence their chemical behavior (Rodier et al., 1994).
Chemical Reactions and Properties
Ethyl 5-methoxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including Sonogashira-type cross-coupling and cyclocondensation with dicarbonyl compounds, illustrating its utility in synthesizing condensed pyrazoles and pyrazolo[3,4-b]pyridin-3-ones (Arbačiauskienė et al., 2011). These reactions expand the compound's utility in creating diverse heterocyclic frameworks.
Physical Properties Analysis
Detailed investigations on the physical properties of ethyl 5-methoxy-1H-pyrazole-3-carboxylate derivatives reveal insights into their stability and reactivity. The crystalline structure and molecular geometry analysis through X-ray diffraction and DFT studies offer valuable information on the compound's solid-state characteristics and potential for interaction in various chemical environments (Zhao & Wang, 2023).
Chemical Properties Analysis
Ethyl 5-methoxy-1H-pyrazole-3-carboxylate's chemical properties, such as its reactivity in nucleophilic substitution and condensation reactions, are crucial for its application in synthetic organic chemistry. The compound's ability to participate in regioselective synthesis and its reactivity towards various reagents underscore its versatility and importance in constructing complex molecular architectures (Machado et al., 2011; Arbačiauskienė et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis of Condensed Pyrazoles
Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates serve as precursors in Sonogashira-type cross-coupling reactions, leading to various condensed pyrazoles. This includes pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones, highlighting their utility in constructing complex heterocyclic frameworks. The transformation of 5-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid into tetracyclic systems further exemplifies their role in synthesizing novel organic molecules (Arbačiauskienė et al., 2011).
Auxin Activities of Acylamides
The synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate via a one-pot reaction method and its further transformation into pyrazole carboxylic acids demonstrates its use in creating acylamides with potential biological activities. Although auxin activities were found to be not high, the exploration into its derivatives offers a pathway for discovering new compounds with agricultural applications (Yue et al., 2010).
Derivatives as Synthons for Further Reactions
Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in selective cyclocondensation with 1,3-dicarbonyl compounds to yield pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds can be converted to their 1-unsubstituted analogs, showcasing their role in synthesizing partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, which are of interest for their potential in medicinal chemistry (Lebedˈ et al., 2012).
Highly Regioselective Synthesis
Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates synthesized under ultrasound irradiation from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates and 2,4-dichlorophenyl hydrazine hydrochloride showcase an efficient methodology that significantly reduces reaction times. The high regioselectivity and yields in these syntheses highlight their importance in the development of regioselective routes for heterocyclic compounds (Machado et al., 2011).
Eigenschaften
IUPAC Name |
ethyl 3-methoxy-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-7(10)5-4-6(11-2)9-8-5/h4H,3H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRPCBOQOBERTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-methoxy-1H-pyrazole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B64171.png)

![4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B64175.png)
![3-[3-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine](/img/structure/B64177.png)


![3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B64184.png)


